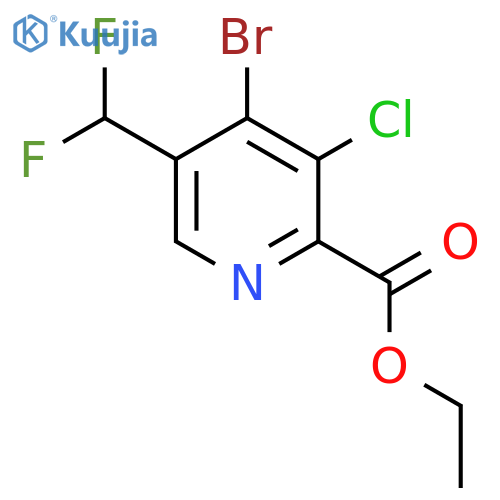Cas no 1805034-22-3 (Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate)

1805034-22-3 structure
商品名:Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
CAS番号:1805034-22-3
MF:C9H7BrClF2NO2
メガワット:314.511187791824
CID:4858644
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C9H7BrClF2NO2/c1-2-16-9(15)7-6(11)5(10)4(3-14-7)8(12)13/h3,8H,2H2,1H3
- InChIKey: JLYSWPVCIKATFN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(=O)OCC)=NC=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063032-1g |
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate |
1805034-22-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
1805034-22-3 (Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 42464-96-0(NNMTi)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
